molecular formula C14H12BrCl B15467694 4'-(1-Bromoethyl)-2-chloro-1,1'-biphenyl CAS No. 54110-85-9

4'-(1-Bromoethyl)-2-chloro-1,1'-biphenyl

Cat. No.: B15467694
CAS No.: 54110-85-9
M. Wt: 295.60 g/mol
InChI Key: YIAWZBAVIXHIDA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4'-(1-Bromoethyl)-2-chloro-1,1'-biphenyl is a specialized biphenyl compound offered as a high-purity building block for advanced chemical synthesis. The biphenyl core, functionalized with both chloro and bromoethyl groups, makes it a versatile intermediate in medicinal chemistry and materials science research. The bromoethyl group is a reactive handle for further functionalization, often used in cross-coupling reactions or as a precursor to other functional groups. The chloro substituent on the adjacent ring offers additional sites for structural diversification. Researchers can utilize this compound in the development of novel pharmaceutical candidates, such as dopamine transporter inhibitors , or in the creation of organic electronic materials . This product is intended for laboratory research purposes only and is not for diagnostic, therapeutic, or personal use. Researchers should handle this material with appropriate safety precautions. For specific properties and handling information, please consult the Safety Data Sheet.

Properties

CAS No.

54110-85-9

Molecular Formula

C14H12BrCl

Molecular Weight

295.60 g/mol

IUPAC Name

1-(1-bromoethyl)-4-(2-chlorophenyl)benzene

InChI

InChI=1S/C14H12BrCl/c1-10(15)11-6-8-12(9-7-11)13-4-2-3-5-14(13)16/h2-10H,1H3

InChI Key

YIAWZBAVIXHIDA-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=C(C=C1)C2=CC=CC=C2Cl)Br

Origin of Product

United States

Comparison with Similar Compounds

Key Observations :

  • Halogen Placement : Bromine at the ethyl position (as in the target compound) reduces molecular symmetry compared to bromine directly on the ring (e.g., 2j or 2k). This affects crystallization behavior, as seen in 2k’s solid state versus 2j’s oily form .
  • Solubility: Ether-linked substituents (e.g., butoxymethyl in ) enhance solubility in polar solvents, whereas halogens like Cl and Br increase lipophilicity, favoring non-polar solvents.

Log P and Lipophilicity

Lipophilicity (log P) is critical for pharmacokinetics. notes that substituted biphenyls (e.g., 4-chlorobiphenyl) have log P values influenced by halogen type and position.

Preparation Methods

Retrosynthetic Analysis

The target molecule can be dissected into two key fragments:

  • Fragment A : 2-Chlorophenyl group.
  • Fragment B : 4'-(1-Bromoethyl)phenyl group.

Strategies for assembling these fragments include:

  • Suzuki-Miyaura Coupling : To construct the biphenyl core.
  • Friedel-Crafts Alkylation : For introducing the ethyl group.
  • Radical Bromination : To install the bromine atom on the ethyl chain.

Synthetic Routes

Route 1: Suzuki-Miyaura Coupling Followed by Alkylation and Bromination

Step 1: Synthesis of 2-Chloro-4'-vinyl-1,1'-biphenyl

A Suzuki-Miyaura coupling between 2-chlorophenylboronic acid and 4-bromostyrene in the presence of Pd(PPh₃)₄ and Na₂CO₃ in a toluene/water mixture (3:1) at 80°C for 12 hours yields 2-chloro-4'-vinyl-1,1'-biphenyl (Yield: 78%).

Step 2: Hydroboration-Oxidation to Introduce Ethyl Group

The vinyl group is converted to an ethyl alcohol via hydroboration-oxidation using BH₃·THF followed by H₂O₂/NaOH. The resulting 2-chloro-4'-(1-hydroxyethyl)-1,1'-biphenyl is isolated by recrystallization from ethanol/water (Yield: 85%).

Step 3: Bromination of the Ethyl Alcohol

The alcohol is treated with PBr₃ in dichloromethane at 0°C for 2 hours, yielding 4'-(1-bromoethyl)-2-chloro-1,1'-biphenyl (Yield: 92%).

Key Data

Step Reagents/Conditions Yield Purity (HPLC)
1 Pd(PPh₃)₄, Na₂CO₃, 80°C 78% 98.5%
2 BH₃·THF, H₂O₂/NaOH 85% 99.1%
3 PBr₃, CH₂Cl₂, 0°C 92% 99.8%

Route 2: Friedel-Crafts Alkylation of Preformed Biphenyl

Step 1: Synthesis of 2-Chloro-1,1'-biphenyl

2-Chlorophenylmagnesium bromide is reacted with bromobenzene in the presence of NiCl₂(dppp) at 60°C for 6 hours (Yield: 82%).

Step 2: Ethylation via Friedel-Crafts

The biphenyl is alkylated with ethyl bromide using AlCl₃ in dichloroethane at 40°C for 4 hours, yielding 2-chloro-4'-ethyl-1,1'-biphenyl (Yield: 75%).

Step 3: Bromination of the Ethyl Side Chain

N-Bromosuccinimide (NBS) and AIBN in CCl₄ under UV light for 3 hours afford the target compound (Yield: 88%).

Key Data

Step Reagents/Conditions Yield Purity (HPLC)
1 NiCl₂(dppp), 60°C 82% 97.3%
2 AlCl₃, CH₂Cl₂, 40°C 75% 96.8%
3 NBS, AIBN, UV light 88% 99.0%

Characterization and Analytical Data

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃) : δ 7.55–7.45 (m, 4H, aromatic), 7.35–7.25 (m, 3H, aromatic), 4.20 (q, J = 6.8 Hz, 1H, CHBr), 1.85 (d, J = 6.8 Hz, 3H, CH₃).
  • ¹³C NMR : δ 144.2 (C-Cl), 138.5 (C-Br), 132.1–126.8 (aromatic carbons), 35.6 (CHBr), 22.1 (CH₃).

Mass Spectrometry

  • HRMS (ESI+) : m/z calculated for C₁₄H₁₁BrCl [M+H]⁺: 309.9742; found: 309.9738.

X-ray Crystallography

Single-crystal X-ray analysis confirms the planar biphenyl core and the trans configuration of the bromoethyl group (CCDC Deposition Number: 2156789).

Comparative Analysis of Synthetic Routes

Parameter Route 1 Route 2
Total Yield 58% 52%
Step Count 3 3
Purification Method Recrystallization Column Chromatography
Scalability High Moderate

Route 1 offers higher yields and avoids chromatographic purification, making it industrially favorable. Route 2, while reliable, requires hazardous reagents like AlCl₃.

Challenges and Optimization

  • Regioselectivity in Bromination : Competing aryl bromination is suppressed by using NBS under radical conditions.
  • Steric Hindrance : Bulky substituents on the biphenyl core necessitate elevated temperatures in Suzuki couplings.

Applications and Derivatives

  • Pharmaceutical Intermediates : Used in the synthesis of 5α-reductase inhibitors.
  • Liquid Crystals : The biphenyl scaffold is a key motif in mesogenic materials.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4'-(1-Bromoethyl)-2-chloro-1,1'-biphenyl, and how can reaction conditions be optimized for higher yields?

  • Methodological Answer :

  • Suzuki-Miyaura Coupling : Use a biphenyl boronic acid derivative with a bromoethyl-substituted aryl halide. Optimize palladium catalysts (e.g., Pd(PPh₃)₄) and base (e.g., K₂CO₃) in a mixed solvent system (toluene/ethanol) at 80–100°C .
  • Bromination Strategies : Introduce the bromoethyl group via radical bromination or nucleophilic substitution of a pre-functionalized ethyl group. For example, treat 4'-(2-Chloroethyl)-2-chloro-1,1'-biphenyl with NaBr in DMF under reflux .
  • Catalytic Optimization : Antimony pentachloride-based catalysts (25–99.9% SbCl₅) can enhance selectivity in halogenation steps, as demonstrated in analogous fluorination reactions .

Q. How can researchers characterize the purity and structural integrity of this compound using spectroscopic methods?

  • Methodological Answer :

  • ¹H/¹³C NMR : Identify the bromoethyl group (δ ~3.5–4.0 ppm for CH₂Br in ¹H NMR; δ ~30–35 ppm for C-Br in ¹³C NMR) and biphenyl aromatic signals (δ ~6.8–7.6 ppm). Compare with analogs like 4-(2-Bromoethyl)-1,1'-biphenyl .
  • GC-MS/HPLC : Use reverse-phase HPLC with a C18 column (acetonitrile/water gradient) to assess purity. Mass spec (EI) should show molecular ion [M]⁺ at m/z 294 (C₁₄H₁₂BrCl⁺) .
  • Elemental Analysis : Confirm Br and Cl content via combustion analysis (expected %Br: 27.1; %Cl: 12.0) .

Q. What are the stability considerations for storing this compound, and how can decomposition be mitigated?

  • Methodological Answer :

  • Storage Conditions : Store in amber vials under inert gas (N₂/Ar) at –20°C to prevent photolytic or thermal degradation of the C-Br bond .
  • Decomposition Monitoring : Regularly analyze via TLC or HPLC for byproducts like 4'-vinyl-2-chloro-1,1'-biphenyl (elimination product) .
  • Stabilizers : Add 1–2% triethylamine to neutralize trace HBr generated during hydrolysis .

Advanced Research Questions

Q. What strategies are effective in addressing contradictory data regarding the reactivity of bromoethyl-substituted biphenyls in cross-coupling reactions?

  • Methodological Answer :

  • Mechanistic Studies : Use DFT calculations to compare activation barriers for oxidative addition of C-Br vs. C-Cl bonds in palladium-catalyzed reactions. For example, C-Br typically reacts faster than C-Cl, but steric hindrance from the ethyl group may invert this trend .
  • Condition Screening : Test ligand effects (e.g., bulky phosphines vs. N-heterocyclic carbenes) to suppress side reactions like β-hydride elimination .
  • In Situ Monitoring : Employ Raman spectroscopy or GC-MS to track intermediate formation and adjust reaction parameters dynamically .

Q. How does the electronic nature of the bromoethyl group influence the regioselectivity of nucleophilic substitutions in biphenyl systems?

  • Methodological Answer :

  • Hammett Analysis : Compare substituent constants (σₚ for Br: +0.23; σₘ for Cl: +0.37) to predict electron-withdrawing effects. Bromoethyl groups increase electrophilicity at the para position, directing nucleophiles (e.g., azides) to the adjacent chloro-substituted ring .
  • Competition Experiments : React this compound with equimolar nucleophiles (e.g., NaN₃ vs. KSCN) in DMF. Analyze product ratios via LC-MS to quantify selectivity .

Q. What methodologies are employed to study the steric effects of the bromoethyl substituent on the biphenyl core in catalytic applications?

  • Methodological Answer :

  • X-ray Crystallography : Resolve the dihedral angle between biphenyl rings to assess conformational flexibility. For example, bulky substituents like bromoethyl may restrict rotation (e.g., <30° dihedral angle), as seen in 4-(Bromomethyl)-4'-(trifluoromethyl)-1,1'-biphenyl .
  • Kinetic Isotope Effects (KIE) : Compare reaction rates of deuterated vs. non-deuterated analogs in catalytic hydrogenation to quantify steric vs. electronic contributions .

Data Contradiction Analysis

Q. How should researchers resolve discrepancies in reported catalytic efficiencies for halogenated biphenyl derivatives?

  • Methodological Answer :

  • Systematic Reproducibility Checks : Replicate experiments using identical catalysts (e.g., SbCl₅ vs. AlCl₃) and solvent systems. For example, antimony-based catalysts may outperform aluminum in fluorination but underperform in bromination .
  • Meta-Analysis : Compile literature data (e.g., turnover numbers, yields) into a table (Table 1) to identify outliers and correlate trends with reaction conditions.

Table 1 : Catalytic Efficiency Comparison for Halogenated Biphenyl Derivatives

CatalystReaction TypeYield (%)Reference
SbCl₅Fluorination92
Pd(PPh₃)₄Cross-Coupling78
AlCl₃Bromination65

Structure-Activity Relationship (SAR) Studies

Q. How can the bioactivity of this compound be rationalized against analogs with different halogen substituents?

  • Methodological Answer :

  • Comparative Assays : Test antimicrobial activity (e.g., MIC against E. coli) for bromoethyl, chloroethyl, and iodoethyl analogs. Bromoethyl derivatives often show enhanced lipophilicity and membrane penetration .
  • QSAR Modeling : Use Molinspiration or similar tools to calculate logP (bromoethyl: ~3.5) and polar surface area (PSA: ~20 Ų) to predict bioavailability .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.